An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(thietan-3-ylidene)acetate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(thietan-3-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and key reactive traits. Detailed experimental protocols for its synthesis, alongside spectroscopic data for its characterization, are presented. Furthermore, the known biological relevance of the thietane scaffold, particularly in the context of enzyme inhibition and signaling pathways, is discussed, providing a basis for future research and development.
Chemical Identity and Physical Properties
Ethyl 2-(thietan-3-ylidene)acetate is a colorless to light yellow liquid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-(thietan-3-ylidene)acetate | N/A |
| Synonyms | Acetic acid, 2-(3-thietanylidene)-, ethyl ester; Ethyl 3-thietanylideneacetate | [1][2] |
| CAS Number | 1223573-30-5 | [1] |
| Molecular Formula | C₇H₁₀O₂S | [1][2] |
| Molecular Weight | 158.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (Predicted) | 244.3 ± 33.0 °C | [1] |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1] |
Synthesis
The synthesis of Ethyl 2-(thietan-3-ylidene)acetate is most effectively achieved through an olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5][6][7] This method involves the reaction of a stabilized phosphorus ylide, derived from a phosphonate, with a ketone. In this case, thietan-3-one serves as the ketone, and the ylide is generated from triethyl phosphonoacetate. The HWE reaction is generally preferred for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[3][4]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
Thietan-3-one
-
Triethyl phosphonoacetate[5]
-
Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)[4]
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent
-
Standard workup and purification reagents (e.g., saturated ammonium chloride solution, ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Ylide Formation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 equivalent) dropwise. Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion (ylide).
-
Olefination: Cool the ylide solution back to 0°C and add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure Ethyl 2-(thietan-3-ylidene)acetate.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the vinyl proton, and the protons of the thietane ring.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.3 | Triplet | ~7 |
| CH₂ (ethyl) | ~4.2 | Quartet | ~7 |
| =CH | ~5.8 - 6.2 | Singlet or Triplet (if coupled to CH₂) | |
| CH₂ (thietane, adjacent to S) | ~3.5 - 3.9 | Multiplet | |
| CH₂ (thietane, adjacent to C=C) | ~3.9 - 4.3 | Multiplet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~60 |
| C=O (ester) | ~165 |
| =CH | ~115 - 125 |
| =C (quaternary) | ~140 - 150 |
| CH₂ (thietane) | ~30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | 1715 - 1735 |
| C=C (alkene) | 1640 - 1680 |
| C-O (ester) | 1000 - 1300 |
| C-S | 600 - 800 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Ion | m/z |
| [M]⁺ | 158 |
| [M - OCH₂CH₃]⁺ | 113 |
| [M - COOCH₂CH₃]⁺ | 85 |
Chemical Reactivity
The chemical reactivity of Ethyl 2-(thietan-3-ylidene)acetate is primarily dictated by the presence of the α,β-unsaturated ester functionality and the strained thietane ring.
Reactions of the α,β-Unsaturated Ester
-
Michael Addition: The electron-withdrawing nature of the ester group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack by Michael donors such as amines, thiols, and carbanions.
-
Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.
-
Reduction: The double bond and the ester carbonyl can be reduced using various reducing agents. For example, catalytic hydrogenation can reduce the double bond, while strong reducing agents like lithium aluminum hydride will reduce both the double bond and the ester to an alcohol.
Reactions Involving the Thietane Ring
The thietane ring is a strained four-membered heterocycle and can undergo ring-opening reactions under certain conditions.
-
Nucleophilic Ring Opening: Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-S bond.
-
Electrophilic Ring Opening: Electrophiles can attack the sulfur atom, leading to the formation of a sulfonium ion intermediate, which can then be attacked by a nucleophile, resulting in ring opening.
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Biological Significance and Potential Applications
While specific biological studies on Ethyl 2-(thietan-3-ylidene)acetate are not extensively reported in the available literature, the thietane scaffold is recognized as a valuable pharmacophore in drug discovery.[8][9] Thietane-containing compounds have been investigated for a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[8]
A significant area of interest is the use of thietane derivatives as enzyme inhibitors. Notably, thietane-containing molecules have been developed as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[8][10] The PI3K pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[8][11] The rigid, three-dimensional structure of the thietane ring can provide a well-defined orientation for pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target enzyme.[8]
Caption: PI3K signaling pathway and its inhibition.
The incorporation of the Ethyl 2-(thietan-3-ylidene)acetate motif into larger molecules could, therefore, be a promising strategy for the development of novel therapeutics targeting the PI3K pathway or other relevant biological targets.
Safety Information
Ethyl 2-(thietan-3-ylidene)acetate is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 2-(thietan-3-ylidene)acetate is a versatile chemical entity with a rich potential for further exploration in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its known chemical properties, a plausible and detailed synthetic protocol, and predicted spectroscopic data to aid in its characterization. The established biological relevance of the thietane scaffold, particularly as an inhibitor of the PI3K signaling pathway, highlights the potential of this compound as a building block for the development of novel therapeutic agents. Further research into the specific reactivity and biological activity of Ethyl 2-(thietan-3-ylidene)acetate is warranted to fully elucidate its potential.
References
- 1. Ethyl 2-(thietan-3-ylidene)acetate | 1223573-30-5 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triethyl phosphonoacetate - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
